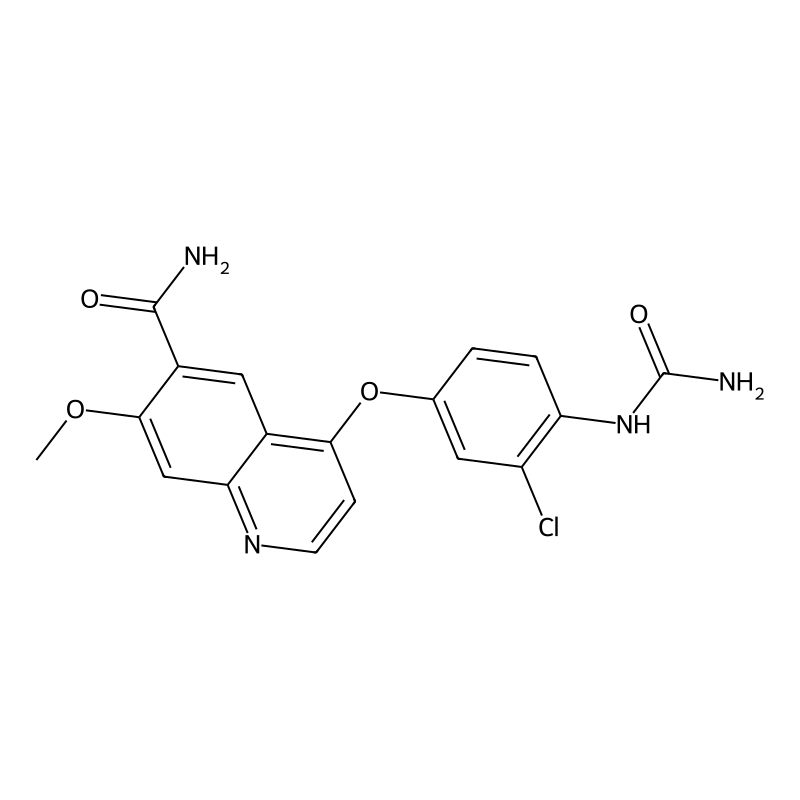

4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identity and Background:

4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide, also known as Lenvatinib Impurity LFS-H or ME-104, is a chemical compound. It is structurally related to the drug Lenvatinib, a multi-targeted tyrosine kinase inhibitor used to treat various cancers []. However, 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide itself is not a pharmaceutical drug and is not intended for therapeutic use.

Research Applications:

While not a drug itself, 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide has applications in scientific research related to Lenvatinib. It primarily serves as:

- Impurity Standard: During the manufacturing process of Lenvatinib, 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide can form as a minor impurity. Researchers use this compound as a reference standard to ensure the purity and quality of Lenvatinib through analytical techniques like chromatography [].

- Metabolic Study: Lenvatinib undergoes various metabolic transformations in the body. 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide has been identified as one of the metabolites of Lenvatinib, and studying its formation and properties can provide insights into the drug's metabolism and potential off-target effects [].

Importance:

Understanding and characterizing impurities and metabolites is crucial in drug development and quality control. By studying 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide, researchers can:

- Ensure the safety and efficacy of Lenvatinib by minimizing the presence of impurities.

- Gain valuable knowledge about Lenvatinib's metabolism and potential interactions within the body.

4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with various functional groups. The compound has a molecular formula of C18H15ClN4O and a molecular weight of approximately 386.79 g/mol . Its structure features a chloro group, a ureido group, and a methoxy group, contributing to its potential biological activity and applications in pharmaceuticals.

The reactivity of 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide is influenced by the presence of the chloro and ureido groups. Typical reactions may include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Amide Bond Formation: The carboxamide functionality can participate in reactions to form amides with other amines or amino acids.

- Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, affecting its stability and biological activity.

Research indicates that 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and may also possess anti-inflammatory properties. The compound's mechanism of action is believed to involve inhibition of specific enzymes or pathways critical in cancer cell proliferation .

The synthesis of 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide typically involves several steps:

- Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Chloro Group: Chlorination reactions can be performed on the quinoline derivative to introduce the chloro substituent.

- Ureido Group Addition: The ureido moiety can be introduced through coupling reactions with isocyanates or related compounds.

- Final Carboxamide Formation: The final step involves converting a suitable precursor into the carboxamide form, often through reaction with amines or ammonia .

The primary applications of 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide are in the pharmaceutical industry, particularly in drug development for cancer treatment. Its unique structure allows for potential modifications that could enhance its efficacy and reduce side effects. Additionally, it may find applications in research settings focused on enzyme inhibition and cancer biology .

Interaction studies involving 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide have shown promising results regarding its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with target proteins.

- In Vitro Assays: To evaluate its efficacy against cancer cell lines and other biological systems.

- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion characteristics.

Such studies are crucial for understanding the compound's therapeutic potential and guiding further development .

Several compounds share structural similarities with 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide, including:

Uniqueness: The distinctive feature of 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide lies in its specific combination of chloro and ureido functionalities, which may confer unique binding properties and mechanisms of action compared to similar compounds.

This detailed overview highlights the significance of 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide within medicinal chemistry, emphasizing its potential as a therapeutic agent while also outlining avenues for future research and development.